9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride
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Overview
Description
9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is a versatile chemical compound extensively used in scientific research. It is known for its unique properties that enable diverse applications, including drug discovery, molecular biology, and material science. The compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle, and a purine base, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of “9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride” are currently under investigation. The compound is a part of the pyrrolidine class of drugs, which are known to interact with a variety of biological targets . .
Mode of Action
As a member of the pyrrolidine class, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Pharmacokinetics
Pyrrolidine derivatives are generally well-absorbed and distributed throughout the body, but the metabolism and excretion patterns can vary widely . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given the diversity of potential targets and pathways, the compound could have a wide range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by a variety of environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the double reductive amination reaction, which has been used to develop a series of polyhydroxylated pyrrolidines . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.
Scientific Research Applications
9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in molecular biology studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Applied in material science for the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and purine derivatives, such as:
Uniqueness
9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is unique due to its combined pyrrolidine and purine structure, which provides a distinct set of chemical and biological properties. This combination allows for enhanced pharmacophore space exploration, increased three-dimensional coverage, and target selectivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
9-pyrrolidin-3-ylpurin-6-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;/h4-6,11H,1-3H2,(H2,10,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUCMRYTWWPJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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